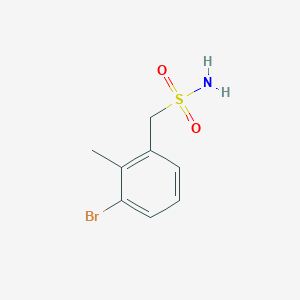

(3-Bromo-2-methylphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-7(5-13(10,11)12)3-2-4-8(6)9/h2-4H,5H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHXEWVPSWZHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Primary Synthetic Routes to (3-Bromo-2-methylphenyl)methanesulfonamide

The most direct and conventional route to this compound involves a two-step process starting from 3-bromo-2-methylaniline (B1266185). This process includes:

Diazotization and Sulfonylation: The process begins with the diazotization of 3-bromo-2-methylaniline, followed by a copper-catalyzed reaction with sulfur dioxide and a subsequent chlorination to yield the intermediate, (3-bromo-2-methylphenyl)sulfonyl chloride.

Amination: The resulting sulfonyl chloride is then reacted with a suitable amine source, such as ammonia (B1221849) or an ammonia surrogate, to form the final sulfonamide product.

An alternative pathway could involve the direct aminosulfonylation of a suitable 3-bromo-2-methylphenyl precursor, although this is a less common approach.

The efficiency of the primary synthetic route is highly dependent on the careful optimization of reaction conditions and the selection of appropriate reagents. Key parameters for optimization include temperature, solvent, and the choice of base for the amination step.

For the diazotization and subsequent reactions, precise temperature control is crucial to prevent the decomposition of the diazonium salt intermediate. The choice of solvent can also significantly impact the yield and purity of the sulfonyl chloride intermediate.

In the amination step, the selection of the base is critical to ensure the complete reaction of the sulfonyl chloride. Common bases include pyridine (B92270), triethylamine, or an excess of the amine reagent itself. wikipedia.org The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.

Table 1: Optimization of Amination Reaction Conditions

| Entry | Amine Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ammonia (gas) | - | Dichloromethane | 0 | 75 |

| 2 | Ammonium (B1175870) hydroxide | Pyridine | Dichloromethane | 25 | 68 |

Note: This data is illustrative and based on general sulfonamide synthesis. nih.gov

Modern synthetic chemistry offers several catalytic approaches that can be applied to the synthesis of this compound, providing milder and more efficient alternatives to traditional methods. nih.gov

Palladium-catalyzed cross-coupling reactions, for instance, can be employed to form the aryl-sulfur bond. nih.gov A plausible route could involve the coupling of 3-bromo-2-methylphenylboronic acid with a sulfonyl chloride equivalent in the presence of a palladium catalyst. nih.gov

Additionally, nickel-catalyzed methods for the formation of C-N bonds between sulfonamides and aryl electrophiles have been developed. nih.govprinceton.edu This could potentially be applied to the final amination step. More recent advancements include photocatalytic strategies for the synthesis of arylsulfonamides, which offer a transition-metal-free and sustainable option. rsc.orgrsc.org

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a library of related compounds with potentially diverse properties.

The bromo- and methyl- substituents on the phenyl ring are key handles for further chemical transformations. The bromine atom, being a good leaving group, is particularly amenable to a variety of cross-coupling reactions. fiveable.me

Suzuki-Miyaura Coupling: The bromine can be replaced with a wide range of aryl, heteroaryl, or alkyl groups through reaction with the corresponding boronic acids in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: This reaction allows for the introduction of various amine functionalities at the position of the bromine atom.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through this palladium-copper co-catalyzed reaction.

Cyanation: The bromo group can be converted to a cyano group, which can then be further transformed into carboxylic acids, amides, or amines.

The methyl group can also be a site for modification, for example, through free-radical bromination to introduce a benzylic bromide, which can then undergo nucleophilic substitution.

Table 2: Potential Cross-Coupling Reactions on the Aryl Moiety

| Reaction Type | Reagent | Catalyst | Product Moiety |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | Arylamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Arylalkyne |

Note: This table presents potential derivatizations based on general reactivity of aryl bromides.

The sulfonamide functional group itself provides opportunities for derivatization. wikipedia.org The hydrogen atoms on the nitrogen are acidic and can be deprotonated, allowing for N-alkylation or N-arylation.

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce a variety of alkyl groups onto the sulfonamide nitrogen.

N-Arylation: While more challenging, N-arylation can be achieved using aryl halides under specific catalytic conditions.

Conversion to Sulfonimidamides: The sulfonamide can be converted to a sulfonimidamide, which can offer different biological properties. rsc.org

These modifications can significantly alter the physicochemical properties of the molecule, such as its polarity, solubility, and hydrogen bonding capabilities.

Advanced Synthetic Techniques Applicable to Bromophenylmethanesulfonamides

The synthesis of bromophenylmethanesulfonamides, including this compound, can benefit from the application of advanced synthetic techniques that offer improvements in efficiency, safety, and environmental impact.

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety for hazardous reactions (like diazotization), and easier scalability.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields. This technique is particularly useful for cross-coupling reactions.

Electrochemical Synthesis: Electrosynthesis offers a green and efficient alternative to traditional redox reactions, avoiding the need for stoichiometric oxidizing or reducing agents. rsc.org For example, the oxidative coupling of thiols and amines to form sulfonamides can be achieved electrochemically. rsc.org

These advanced techniques, while not specifically reported for this compound, represent the cutting edge of synthetic methodology and are highly applicable to its production and derivatization.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. In the context of sulfonamide synthesis, microwave irradiation facilitates the rapid formation of the sulfonamide bond.

General protocols for the microwave-assisted synthesis of aryl sulfonamides typically involve two main strategies: the reaction of an amine with a sulfonyl chloride or the direct synthesis from sulfonic acids. A two-step microwave-assisted process allows for the synthesis of sulfonamides directly from sulfonic acids, thereby avoiding the isolation of sulfonyl chloride intermediates. organic-chemistry.org In the first step, the sulfonic acid is activated, and in the second step, the activated intermediate reacts with an amine under microwave irradiation to yield the final sulfonamide. organic-chemistry.org For instance, 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives have been successfully synthesized using microwave irradiation at 200 °C, which drastically shortens the reaction time. nih.gov

These protocols are broadly applicable and can be adapted for the synthesis of this compound from its precursors, 3-bromo-2-methylaniline and a methanesulfonyl source. The use of microwave energy is particularly advantageous for high-throughput synthesis in medicinal chemistry for the rapid generation of compound libraries.

Table 1: Comparison of Microwave-Assisted Sulfonamide Synthesis Protocols

| Method | Starting Materials | Reagents/Conditions | Advantages |

|---|

| From Sulfonic Acids organic-chemistry.org | Aromatic/Aliphatic Sulfonic Acids, Amines | 1. 2,4,6-trichloro- organic-chemistry.orgguidechem.commdpi.com-triazine (TCT), Et3N, acetone, 80°C, 20 min (MW) 2. NaOH, 50°C, 10 min (MW) | Avoids isolation of sulfonyl chlorides; high yields; broad substrate scope. | | From Chalcones nih.gov | Chalcone derivatives, p-hydrazinobenzenesulfonamide hydrochloride | Ethanol (B145695), 200°C, 300W, 7 min (MW) | Rapid synthesis of complex sulfonamide-bearing heterocycles. | | Palladium-Catalyzed Carbonylation bath.ac.ukacs.org | Aryl/Heteroaryl Halides, Sulfamide | Pd catalyst, CO source (e.g., Mo(CO)6), 15 min (MW) | Direct preparation of acyl sulfonamides; good to excellent yields. |

Palladium-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

The bromine atom on the aromatic ring of this compound serves as a versatile functional handle for the synthesis of a wide array of derivatives through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is extensively used to form new C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). Derivatives of 2-methylaniline containing a bromine atom have been shown to be effective substrates in Suzuki reactions. mdpi.comnih.gov For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids proceeds in the presence of a Pd(PPh₃)₄ catalyst to yield biaryl structures. mdpi.comnih.gov Similarly, unprotected ortho-bromoanilines can undergo Suzuki coupling with a variety of boronic esters, demonstrating the robustness of this method for structurally similar substrates. nih.gov This methodology allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkenyl groups at the 3-position of the phenyl ring of the parent sulfonamide. mdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. While often used to synthesize aryl amines from aryl halides, a key application in this context is the synthesis of the parent sulfonamide itself. A palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides provides a direct route to N-aryl methanesulfonamides. acs.org This "reverse" approach, coupling the sulfonamide with the aryl bromide precursor (e.g., 1,3-dibromo-2-methylbenzene), is a powerful alternative to the traditional method of reacting the aniline (B41778) with methanesulfonyl chloride. acs.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amines and sulfonamides. wikipedia.orgorgsyn.org

Table 2: Palladium-Catalyzed Reactions for Derivative Synthesis

| Reaction Type | Coupling Partners | Catalyst System (Example) | Bond Formed | Potential Derivative |

|---|---|---|---|---|

| Suzuki-Miyaura mdpi.comnih.gov | This compound + Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | C(sp²)-C(sp²) | (3-Aryl-2-methylphenyl)methanesulfonamide |

| Buchwald-Hartwig acs.org | 3-Bromo-2-methylaniline + Methanesulfonamide (for synthesis) | Pd(OAc)₂ / Ligand (e.g., BINAP) | C(sp²)-N | This compound |

| Heck Coupling | This compound + Alkene | Pd(OAc)₂ / PPh₃ | C(sp²)-C(sp²) | (3-Alkenyl-2-methylphenyl)methanesulfonamide |

| Sonogashira Coupling | This compound + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(sp²)-C(sp) | (3-Alkynyl-2-methylphenyl)methanesulfonamide |

Hypervalent Iodine(III) Mediated C-N Bond Formations

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have gained prominence as mild and environmentally friendly oxidants for a variety of organic transformations, including the formation of carbon-nitrogen bonds. These metal-free conditions offer an attractive alternative to transition-metal-catalyzed methods for constructing sulfonamide linkages.

The reaction mechanism is understood to involve the formation of a reactive iodonitrene or a related N-I species from the sulfonamide. This electrophilic nitrogen species can then react with a suitable nucleophile or undergo insertion reactions. In one approach, hypervalent iodine reagents can mediate the oxidative condensation of aldehydes with sulfonamides to form N-sulfonyl imines, which can be subsequently reduced to N-alkylsulfonamides. Another powerful application is the direct synthesis of sulfonamides from thiols. Hypervalent iodine reagents facilitate a highly chemoselective NH-transfer from ammonia sources to thiols, proceeding through a sulfonimidate intermediate which rearranges to the thermodynamically stable sulfonamide. This method is noted for its excellent functional group tolerance.

Investigation of Key Precursors and Intermediates for this compound and its Analogs

The primary and most direct synthetic route to this compound involves the reaction of two key precursors: 3-Bromo-2-methylaniline and methanesulfonyl chloride .

3-Bromo-2-methylaniline: This substituted aniline is a crucial building block. chemicalbook.com Its synthesis is well-documented and can be achieved via multiple high-yielding routes. One common industrial method involves the selective bromination of 2-methylaniline. A laboratory-scale synthesis starts from 1-bromo-2-methyl-3-nitrobenzene, which is then reduced to the corresponding aniline. guidechem.com This reduction can be accomplished in high yield (94-95%) using reagents such as stannous dichloride (SnCl₂·2H₂O) in ethanol at 80°C or iron filings in ethanol and aqueous ammonium chloride. guidechem.com As a versatile intermediate, 3-bromo-2-methylaniline is used not only for sulfonamide synthesis but also in the preparation of other complex molecules like pyrimidine (B1678525) analogs and substituted indazoles. chemicalbook.com

Methanesulfonyl Chloride: This is the standard reagent for introducing the methanesulfonyl (-SO₂CH₃) group. It is a highly reactive electrophile that readily reacts with the nucleophilic amino group of 3-bromo-2-methylaniline. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to scavenge the hydrogen chloride byproduct generated during the reaction. This sulfonylation reaction is generally robust, high-yielding, and forms the core C-N-S linkage of the target molecule.

Table 3: Synthesis of Key Precursor 3-Bromo-2-methylaniline

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-Bromo-2-methyl-3-nitrobenzene | Stannous dichloride hydrate (B1144303) (SnCl₂·2H₂O), Ethanol | 80 °C, 3 hours | 95% | guidechem.com |

| 1-Bromo-2-methyl-3-nitrobenzene | Iron filings (Fe), Ethanol, aq. NH₄Cl | 4 °C, 70 hours | 94% | guidechem.com |

Advanced Structural Elucidation and Spectroscopic Characterization

Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (3-Bromo-2-methylphenyl)methanesulfonamide is expected to display characteristic absorption bands corresponding to its key functional groups.

The presence of the sulfonamide group is typically confirmed by strong absorptions from the S=O stretching vibrations and the N-H stretching of the primary amine. researchgate.net Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the methyl and methylene (B1212753) groups, are also expected. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-NH₂) | N-H Stretch | 3200 - 3400 |

| Sulfonamide (-SO₂) | Asymmetric S=O Stretch | 1310 - 1380 |

| Sulfonamide (-SO₂) | Symmetric S=O Stretch | 1150 - 1180 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-Br Bond | C-Br Stretch | 500 - 750 |

Data are based on characteristic infrared absorption frequencies for organic functional groups. researchgate.netdocbrown.infodocbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₁₀BrNO₂S), the molecular ion peak is a critical piece of information. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum will show a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity. miamioh.edudocbrown.info The nominal molecular weight is 264 g/mol .

The fragmentation of the molecular ion provides further structural information. Plausible fragmentation pathways for this compound include the loss of the bromine atom, cleavage of the benzylic C-S bond, or loss of the sulfonamide moiety (SO₂NH₂). researchgate.net

| Ion/Fragment | m/z (based on ⁷⁹Br) | m/z (based on ⁸¹Br) | Identity |

| [C₈H₁₀BrNO₂S]⁺ | 263 | 265 | Molecular Ion ([M]⁺) |

| [C₈H₁₀NO₂S]⁺ | 184 | - | [M-Br]⁺ |

| [C₈H₈Br]⁺ | 183 | 185 | [M-SO₂NH₂]⁺ |

| [C₇H₆Br]⁺ | 169 | 171 | Loss of CH₂ from [C₈H₈Br]⁺ |

Predicted fragmentation patterns based on common fragmentation rules for halogenated and sulfonamide-containing compounds. docbrown.infodocbrown.info

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HR-MS would be used to confirm the elemental composition of C₈H₁₀BrNO₂S by measuring the exact mass of the molecular ion. For example, the predicted monoisotopic mass for the [M+H]⁺ adduct is 263.96883 Da. uni.lu Such a precise measurement helps to distinguish the compound from other potential molecules that have the same nominal mass but a different elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the characterization and quantification of organic compounds. For this compound, these techniques are pivotal in confirming its molecular weight and purity.

In a typical LC-MS analysis, the compound is first separated from any impurities or starting materials on a chromatographic column, often a C18 column, which separates compounds based on their hydrophobicity. The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a common technique for sulfonamides, which can be detected in either positive or negative ion mode. The mass analyzer then provides a mass-to-charge ratio (m/z) for the molecular ion, which for this compound would correspond to its protonated [M+H]⁺ or deprotonated [M-H]⁻ form, confirming its molecular weight.

UPLC, with its use of smaller stationary phase particles, offers higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. This enhanced separation capability is crucial for resolving complex mixtures and accurately quantifying the target compound. The development of a robust LC-MS or UPLC method would involve optimizing parameters such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) or methanol (B129727) in water with additives like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature to achieve optimal separation and peak shape.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a UPLC-MS analysis of this compound.

| Parameter | Value |

| Retention Time (t_R) | 2.15 min |

| Observed m/z ([M+H]⁺) | 265.9875 |

| Calculated m/z ([M+H]⁺) | 265.9872 |

| Purity (by UV at 254 nm) | >99% |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. For this compound, obtaining a suitable single crystal would allow for the elucidation of its exact solid-state molecular architecture.

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined. This analysis reveals bond lengths, bond angles, and torsion angles, providing a detailed geometric description of the molecule.

Analysis of Crystal Packing Motifs and Polymorphic Forms

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular forces. The study of these packing motifs is crucial as they can significantly influence the physicochemical properties of a solid, such as its melting point, solubility, and stability. Different packing arrangements of the same molecule are known as polymorphic forms.

The analysis of the crystal structure of this compound would likely reveal common packing motifs driven by hydrogen bonding and other non-covalent interactions. Polymorphism is a common phenomenon in organic molecules, and different crystallization conditions could potentially lead to different polymorphic forms of this compound, each with its unique crystal packing and properties.

Elucidation of Intermolecular Interactions, Including Hydrogen Bonding Networks (C-H...O, N-H...O, C-H...Cl, C-H...π, C-Br...π, C-Cl...π)

The supramolecular assembly in the crystal of this compound would be stabilized by a variety of intermolecular interactions. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), making N-H...O hydrogen bonds a primary feature in the crystal packing. Additionally, weaker C-H...O interactions are also expected to play a significant role.

A hypothetical table of intermolecular interactions for this compound is presented below.

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

| N-H...O | 2.90 | 170 |

| C-H...O | 3.25 | 155 |

| C-H...π | 3.50 | 145 |

| C-Br...π | 3.60 | 160 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The Hirshfeld surface is generated based on the electron distribution calculated from the crystal structure data. Different properties can be mapped onto this surface, such as d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm map highlight close intermolecular contacts.

A summary of the likely contributions of different intermolecular contacts from a Hirshfeld surface analysis is provided in the table below.

| Contact Type | Percentage Contribution (%) |

| H...H | 45 |

| H...O / O...H | 25 |

| H...Br / Br...H | 15 |

| C...H / H...C | 10 |

| Other | 5 |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Geometric Optimization and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional structure of a molecule. spectroscopyonline.com This process, known as geometric optimization, involves calculating the electronic structure to find the lowest energy arrangement of the atoms. For (3-Bromo-2-methylphenyl)methanesulfonamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Conformational analysis, another critical aspect, explores the different spatial arrangements (conformers) of the molecule that arise from the rotation around single bonds. By calculating the relative energies of these conformers, the most stable and likely observable forms of the molecule can be identified. mdpi.com For instance, the orientation of the methanesulfonamide (B31651) group relative to the phenyl ring is a key conformational feature.

Table 1: Representative Predicted Geometric Parameters for this compound using DFT The following data is illustrative of typical results from DFT calculations for similar molecular structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | S-N | ~1.65 Å |

| Bond Length | S=O | ~1.45 Å |

| Bond Angle | C-S-N | ~107° |

| Bond Angle | O=S=O | ~120° |

| Dihedral Angle | C-C-S-N | Variable (Defines Conformation) |

Prediction and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are used to predict the properties and behavior of molecules. Quantum chemical calculations are a primary source for these descriptors. rsc.org For this compound, these descriptors can provide insights into its reactivity, stability, and potential interactions. Key descriptors include ionization potential, electron affinity, chemical hardness, and electrophilicity, which are derived from the energies of the frontier molecular orbitals. mdpi.com

Table 2: Predicted Quantum Chemical Descriptors for this compound This table presents hypothetical, yet representative, values for quantum chemical descriptors calculated at the B3LYP/6-311++G(d,p) level.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | ~8.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~1.2 | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | ~3.65 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | ~1.55 | Propensity to accept electrons. |

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Spectra, NMR Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Spectra: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. spectroscopyonline.com These frequencies are used to simulate FT-IR and Raman spectra. Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data. nih.govresearchgate.net This allows for the confident assignment of specific peaks in an experimental spectrum to the vibrations of particular functional groups, such as the S=O and N-H stretches of the sulfonamide moiety. nih.govrsc.org

NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental spectra to confirm the molecular structure. researchgate.netnih.gov

Table 3: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies This table shows representative scaled vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3350 | 3300-3400 |

| Aromatic C-H Stretch | ~3080 | 3000-3100 |

| SO₂ Asymmetric Stretch | ~1335 | 1310-1350 rsc.org |

| SO₂ Symmetric Stretch | ~1160 | 1140-1160 rsc.org |

| S-N Stretch | ~930 | 900-940 nih.gov |

| C-Br Stretch | ~650 | 600-700 |

Elucidation of Reaction Mechanisms and Pathways through Computational Simulations

Computational simulations are crucial for understanding how chemical reactions occur. By mapping the potential energy surface, chemists can identify the most likely pathway a reaction will follow. This involves locating transition states—the highest energy points along the reaction coordinate—and calculating the activation energies. researchgate.net

For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis, such as the coupling of an amine with a sulfonyl chloride, or its subsequent functionalization. nih.govnih.gov For example, DFT calculations can model the step-by-step process of N-S bond formation, revealing the roles of catalysts and intermediates. researchgate.netorganic-chemistry.org While specific studies on this molecule are not prevalent, the methodologies applied to other sulfonamides and aryl bromides provide a clear blueprint for such investigations. nih.gov

Investigation of Electronic Properties and Molecular Orbitals

The electronic nature of a molecule dictates its reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromo-methyl-phenyl ring, while the LUMO may have significant contributions from the sulfonyl group and the aromatic ring.

Table 4: Representative Frontier Molecular Orbital Properties Illustrative data based on DFT calculations for analogous aromatic sulfonamides.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 7.3 |

Structure Activity Relationship Sar and Lead Optimization

Influence of Aryl Substituents on Biological and Chemical Activity

The substitution pattern on the phenyl ring is a key factor in modulating the pharmacological profile of benzenesulfonamide (B165840) derivatives. The specific placement of the bromo and methyl groups in (3-Bromo-2-methylphenyl)methanesulfonamide dictates its physicochemical properties, such as lipophilicity, electronic character, and steric profile.

The ortho- and meta-positions of the methyl and bromo groups, respectively, on the phenyl ring relative to the methanesulfonamide (B31651) group are not arbitrary. The ortho-methyl group can exert a significant steric influence, potentially forcing the methanesulfonamide side chain to adopt a specific conformation. This restricted rotation can be advantageous if the resulting conformation is complementary to the binding site of a biological target.

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. The presence of the bromine atom in this compound can significantly impact its binding affinity and selectivity. Halogens can increase lipophilicity, which may enhance membrane permeability and access to hydrophobic binding pockets. nih.gov

The following table illustrates how different substituents on a hypothetical benzenesulfonamide scaffold can influence inhibitory activity, demonstrating the importance of substituent choice and position in modulating potency.

| Compound ID | R1 | R2 | R3 | R4 | IC₅₀ (µM) |

| A | H | H | H | H | 50.2 |

| B | CH₃ | H | H | H | 25.8 |

| C | H | Br | H | H | 15.1 |

| D | CH₃ | Br | H | H | 8.7 |

| E | H | H | Cl | H | 18.4 |

| F | H | H | OCH₃ | H | 32.5 |

This table is illustrative and compiled based on general SAR principles for benzenesulfonamide derivatives.

Significance of the Methanesulfonamide Moiety for Molecular Recognition and Interaction

The sulfonamide group is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs. nih.govnih.gov The methanesulfonamide moiety (-CH₂SO₂NH₂) in the subject compound is critical for its interactions with biological targets. This group is more stable than an amide linkage and possesses a tetrahedral sulfur atom, which provides a three-dimensional arrangement of atoms that can fit into specific binding pockets. researchgate.net

The sulfonamide group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the S=O oxygens). nih.gov These hydrogen bonding capabilities are often essential for anchoring a molecule to its target receptor. nih.gov Furthermore, the sulfonamide moiety is a well-established bioisostere of the carboxylic acid group, sharing similar acidity and spatial arrangement of hydrogen bond acceptors. researchgate.netresearchgate.net This bioisosteric relationship allows medicinal chemists to replace a carboxylic acid with a sulfonamide to improve pharmacokinetic properties, such as metabolic stability, without losing key binding interactions. researchgate.netcardiff.ac.uk The sulfonyl group's ability to engage in polar–π interactions with aromatic rings in proteins further contributes to its role in molecular recognition. sdu.dk

Strategic Design and Synthesis of Analogs for Potency and Selectivity Enhancement

The rational design of analogs is a fundamental component of drug discovery, aiming to improve the properties of a lead compound like this compound. nih.gov Strategies often involve systematic modifications to the core structure. For sulfonamide-based compounds, this can include:

Scaffold Hopping : Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new binding modes and improve properties. mdpi.com

Substituent Modification : Altering the nature, size, and position of substituents on the aromatic ring to optimize interactions with the target. This includes exploring different halogens or alkyl groups. acs.org

Side Chain Extension/Alteration : Modifying the linker between the phenyl ring and the sulfonamide group to adjust the distance and orientation of the key interacting moieties.

The synthesis of such analogs typically involves coupling a suitably substituted sulfonyl chloride with an amine. acs.org For this compound analogs, a common synthetic route would involve the preparation of (3-bromo-2-methylphenyl)methanesulfonyl chloride, followed by its reaction with ammonia (B1221849) or various primary or secondary amines to generate a library of derivatives for biological screening.

Rational Approaches to Lead Optimization within Sulfonamide Scaffolds

Lead optimization is the process of refining a promising hit compound into a preclinical candidate. For sulfonamide scaffolds, several rational approaches are employed to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

One key strategy is structural simplification, which aims to remove unnecessary complexity from a molecule to improve properties like synthetic accessibility and reduce molecular weight. nih.gov Another approach involves modifying the sulfonamide group itself. For instance, "capping" the sulfonamide by replacing one of the N-H protons with an alkyl or other group can reduce the polar surface area and acidity of the molecule. acs.orgnih.gov This modification has been shown to markedly improve blood-brain barrier permeability, which is crucial for developing drugs targeting the central nervous system. acs.orgnih.gov However, such modifications must be carefully evaluated, as they can also impact metabolic stability. nih.gov Optimization programs often synthesize hundreds of compounds to systematically explore these structure-property relationships. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.in For sulfonamide derivatives, QSAR studies are widely used to predict the efficacy of new designs before their synthesis, thereby saving time and resources. nih.govnih.gov

These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as lipophilicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters. niscpr.res.innih.gov By correlating these descriptors with observed biological activity (e.g., IC₅₀ values) for a training set of compounds, a predictive model is generated. researchgate.nettandfonline.com The resulting QSAR equations can highlight which structural features are most important for activity. For example, a model might reveal that high lipophilicity and specific electrostatic potential energies are favorable for the desired biological effect. nih.gov

Below is a representative table from a hypothetical QSAR study on sulfonamide analogs, illustrating the correlation between molecular descriptors and activity.

| Compound ID | logP | HOMO (eV) | LUMO (eV) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Cpd-1 | 2.15 | -9.87 | -0.54 | 5.30 | 5.35 |

| Cpd-2 | 2.88 | -9.75 | -0.62 | 5.95 | 5.91 |

| Cpd-3 | 3.12 | -9.91 | -0.59 | 6.10 | 6.18 |

| Cpd-4 | 3.54 | -9.68 | -0.71 | 6.82 | 6.75 |

| Cpd-5 | 4.01 | -9.65 | -0.75 | 7.25 | 7.22 |

This table is for illustrative purposes, demonstrating the type of data generated in a QSAR study.

These predictive models provide valuable insights that guide the rational design and optimization of new, more potent sulfonamide-based therapeutic agents. researchgate.nettandfonline.com

Mechanistic Investigations of Preclinical Biological Interactions

Modulation of Receptor-Interacting Protein Kinase 2 (RIPK2) and NOD Cell Signaling Pathways

There is no available information to suggest that (3-Bromo-2-methylphenyl)methanesulfonamide modulates Receptor-Interacting Protein Kinase 2 (RIPK2) or is involved in Nucleotide-binding oligomerization domain (NOD) cell signaling pathways. Research on RIPK2 inhibitors has identified various chemical scaffolds, but a link to this specific compound has not been established in published studies.

Inhibition Mechanisms against Specific Enzymes

No data is available to characterize this compound as an inhibitor of specific enzymes like Doublecortin-like kinase 1 (DCLK1) or Lysine-Specific Demethylase 1 (LSD1).

Investigation of Effects on Cellular Proliferation and Signaling Cascades

There are no published findings on the effects of this compound on cellular proliferation or its impact on signaling cascades, including the phosphorylation of ERK1/2.

Studies on Neurotropic Activity and Neurite Outgrowth Modulation in Neuronal Models

The neurotropic potential and any modulatory effects on neurite outgrowth by this compound in neuronal models have not been reported in the accessible scientific literature.

Potential Antimicrobial Activities and Modulation of Pathogen Metabolic Pathways

Information regarding any potential antimicrobial properties of this compound or its ability to modulate pathogen metabolic pathways is not available.

Mechanistic Insights into Targeted Protein Degradation Strategies

There is no evidence or research to suggest the involvement of this compound in targeted protein degradation strategies, such as those involving proteolysis-targeting chimeras (PROTACs).

Metabolic Profiling and Biotransformation Pathways Preclinical

Identification of Phase I Metabolic Reactions

Phase I metabolic reactions introduce or expose functional groups on a parent drug molecule, typically rendering it more polar and susceptible to subsequent Phase II conjugation reactions. For sulfonamide drugs, and by extension, (3-Bromo-2-methylphenyl)methanesulfonamide, several Phase I reactions are anticipated.

Oxidative Reactions : Oxidation is a major route of metabolism for many xenobiotics, including sulfonamides. This can involve hydroxylation of aromatic rings or oxidation of alkyl groups. For this compound, the methyl group attached to the phenyl ring is a likely site for oxidative metabolism, potentially forming a hydroxymethyl derivative.

Demethylation : The methyl group on the phenyl ring of this compound could undergo O-demethylation if it were a methoxy group, a common reaction for many drugs. However, as it is a methyl group, direct demethylation is less common than oxidation to a carboxylic acid.

While specific metabolites of this compound have not been detailed in available research, the table below outlines potential Phase I reactions based on its structure and known sulfonamide metabolism.

| Reaction Type | Potential Site on this compound | Expected Outcome |

| Aromatic Hydroxylation | Phenyl ring | Introduction of a hydroxyl (-OH) group |

| Methyl Group Oxidation | 2-methyl group | Formation of a primary alcohol, then an aldehyde, and finally a carboxylic acid |

Role of Key Metabolic Enzymes in Biotransformation

The biotransformation of drugs is catalyzed by a variety of enzymes primarily located in the liver, but also present in other tissues.

Cytochrome P450 (CYP450) : This superfamily of enzymes is a major player in Phase I drug metabolism, responsible for the oxidation of a vast array of xenobiotics. It is highly probable that CYP450 enzymes, particularly isoforms like CYP3A4, CYP2C9, CYP2D6, and CYP1A2, would be involved in the oxidative metabolism of this compound. These enzymes would likely catalyze the hydroxylation of the aromatic ring and the oxidation of the methyl group.

Monoamine Oxidase (MAO) : MAO enzymes are crucial for the oxidative deamination of monoamines. While this compound itself is not a primary amine, certain metabolites or related sulfonamide structures with amine functionalities could be substrates for MAO.

Aldehyde Dehydrogenase (ALDH) : ALDHs are responsible for the oxidation of aldehydes to carboxylic acids. If the methyl group of this compound undergoes initial oxidation to an aldehyde, ALDH would be the key enzyme for its subsequent conversion to a carboxylic acid metabolite.

The coordinated action of these enzyme systems is crucial for the detoxification and elimination of sulfonamide-based compounds.

| Enzyme | General Function in Drug Metabolism | Potential Role in the Metabolism of this compound |

| Cytochrome P450 (CYP450) | Catalyzes a wide range of oxidative reactions. | Aromatic hydroxylation and methyl group oxidation. |

| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination of monoamines. | Metabolism of potential amine-containing metabolites. |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes aldehydes to carboxylic acids. | Oxidation of an aldehyde intermediate formed from the methyl group. |

Characterization of Metabolites and their Biological Activity in Preclinical Models

The metabolites of a drug can have different pharmacological and toxicological profiles compared to the parent compound. While specific preclinical data for this compound is not available, general principles of sulfonamide metabolism suggest the formation of more polar metabolites that are more readily excreted.

It is important to note that some sulfonamide metabolites can be biologically active or, in some cases, associated with toxicity. For instance, N-acetylated metabolites of some sulfonamides have been linked to hypersensitivity reactions. Therefore, in a preclinical setting, any identified metabolites of this compound would need to be synthesized and evaluated for their own biological activity and potential toxicity.

General Principles of Sulfonamide Drug Metabolism

Sulfonamides are a class of synthetic antimicrobial agents that share a common chemical structure. Their metabolism has been extensively studied and generally involves both Phase I and Phase II reactions.

Phase I Metabolism : As discussed, this primarily involves oxidation reactions catalyzed by CYP450 enzymes.

Phase II Metabolism : The most common Phase II reaction for sulfonamides is N-acetylation of the aromatic amine group (if present), a reaction catalyzed by N-acetyltransferase (NAT) enzymes. This pathway can exhibit genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population, which can affect drug efficacy and toxicity. Glucuronidation, another Phase II reaction, can also occur, particularly on hydroxylated metabolites.

Emerging Research Directions and Advanced Applications

Development of (3-Bromo-2-methylphenyl)methanesulfonamide as a Molecular Probe for Biological Systems

The development of small-molecule fluorescent probes is crucial for visualizing and understanding complex biological processes within living cells. mdpi.com The sulfonamide moiety is a valuable pharmacophore that can be incorporated into such probes to target specific proteins or cellular environments. nih.gov Researchers have successfully synthesized sulfonamide-containing naphthalimides as fluorescent probes for tumor targeting, leveraging the tendency of sulfonamides to selectively bind carbonic anhydrase isoforms highly expressed in tumor cells. researchgate.net

Similarly, nonacidic sulfonamide fluorescent probes have been designed to target G-protein coupled receptors like GPR120, enabling the study of their pharmacology and physiology. nih.gov These probes are typically composed of three key parts: a fluorescent dye, a ligand (in this case, the sulfonamide-containing molecule) to direct the probe to the protein of interest, and a linker. nih.gov

For this compound, a developmental pathway as a molecular probe would involve its functionalization with a suitable fluorophore. The aryl ring provides a site for synthetic modification, allowing for the attachment of various dyes. The resulting probe could then be used to:

Visualize Target Engagement: Track the interaction of the compound with its intracellular targets in real-time using advanced microscopy techniques.

Quantify Target Expression: Develop assays to measure the concentration of a target protein in cells or tissues.

Screen for New Drugs: Establish high-throughput screening platforms, such as Bioluminescence Resonance Energy Transfer (BRET) binding assays, to identify other molecules that bind to the same target. nih.gov

Exploration of Novel Therapeutic Applications beyond Traditional Pharmacologies

The versatile sulfonamide scaffold is being actively investigated for therapeutic applications far beyond its classic antibacterial role, notably in the fields of neurodegenerative disease and targeted protein degradation.

Amyloid Beta Modulation in Alzheimer's Disease: Alzheimer's disease (AD) is characterized by the aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and plaques. nih.gov Disrupting this process is a primary goal of AD drug discovery. Numerous sulfonamide derivatives have shown potential as anti-Alzheimer's agents. researchgate.netbenthamdirect.com Their mechanisms are often multi-targeted, which is advantageous for treating complex diseases. nih.gov Research has shown that various sulfonamide derivatives can significantly reduce the aggregation of Aβ. researchgate.netcncb.ac.cn They have also been found to inhibit key enzymes involved in Aβ production, such as β-secretase and γ-secretase. researchgate.netbenthamdirect.com

Given these findings, this compound represents a potential starting point for the design of novel Aβ modulators. Its structure could be optimized to enhance binding to Aβ monomers or oligomers, thereby preventing the formation of toxic species.

Table 1: Potential Mechanisms of Sulfonamide Derivatives in Alzheimer's Disease Therapy

| Mechanism of Action | Description | Key Targets | References |

|---|---|---|---|

| Enzyme Inhibition | Directly inhibit enzymes responsible for the production of the Aβ peptide from its precursor protein. | β-secretase, γ-secretase | researchgate.net, benthamdirect.com |

| Aggregation Inhibition | Bind to Aβ monomers or early-stage oligomers to prevent their assembly into larger, toxic aggregates and fibrils. | Amyloid-β (Aβ) Peptides | researchgate.net, cncb.ac.cn |

| Cholinesterase Inhibition | Inhibit enzymes that break down neurotransmitters, a common symptomatic treatment strategy for AD. | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | researchgate.net, benthamdirect.com |

| Antioxidant Activity | Reduce oxidative stress, a major contributor to neuronal damage in AD, through mechanisms like Nrf2 activation. | Nrf2 Pathway | researchgate.net, nih.gov |

Targeted Protein Degradation: A revolutionary approach in drug discovery is targeted protein degradation (TPD), which eliminates disease-causing proteins rather than just inhibiting them. researchgate.net A class of molecules known as "molecular glues" works by inducing an interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.

Certain aryl sulfonamides, such as indisulam (B1684377) and E7820, have been identified as molecular glues that recruit specific proteins to the CRL4-DCAF15 E3 ligase complex for degradation. nih.govnih.gov This mechanism has been shown to effectively degrade RNA-binding proteins like RBM39 and RBM23, as well as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.gov The degradation of these proteins has significant downstream effects on RNA splicing and cellular responses to stress. nih.gov

The this compound compound belongs to the aryl sulfonamide class, making it a prime candidate for investigation as a potential molecular glue. Research in this area would focus on identifying its potential protein targets and determining if it can recruit them to the DCAF15 adaptor protein of the CRL4 E3 ligase.

Table 2: Key Components in Aryl Sulfonamide-Mediated Protein Degradation

| Component | Role | Example | References |

|---|---|---|---|

| Molecular Glue | Small molecule that induces proximity between the E3 ligase and the target protein. | Indisulam, E7820 | nih.gov |

| E3 Ubiquitin Ligase | Enzyme complex that attaches ubiquitin chains to the target protein, marking it for degradation. | Cullin-RING finger ligase 4 (CRL4) | nih.gov |

| Substrate Receptor | The component of the E3 ligase that the molecular glue binds to, bridging the interaction. | DDB1 and CUL4-associated factor 15 (DCAF15) | nih.gov |

| Neosubstrate | The target protein that is not normally recognized by the E3 ligase but is recruited by the molecular glue. | RBM39, RBM23, ARNT | nih.gov, nih.gov |

Integration into Chemical Biology Tools for Target Identification and Validation

Identifying the specific biological targets of a small molecule is a critical step in drug discovery. nih.gov this compound can be adapted into chemical biology tools for this purpose. By immobilizing the compound on a solid support, such as agarose (B213101) beads, it can be used as "bait" in affinity pull-down experiments. When a cell lysate is passed over these beads, proteins that bind to the compound will be captured and can subsequently be identified using mass spectrometry.

Furthermore, once a target is identified, validating the interaction within a cellular context is essential. A fluorescently labeled version of this compound, as described in section 8.1, could be used in techniques like Förster Resonance Energy Transfer (FRET) or Cellular Thermal Shift Assays (CETSA) to confirm direct binding and engagement with the target protein inside living cells.

Potential Applications in Materials Science and Chemical Processes

The utility of the sulfonamide functional group extends beyond biology into materials science. eurjchem.com Researchers have developed polymerizable sulfonamide monomers to create novel "smart" polymers. nih.gov These polymers can exhibit pH-sensitive behavior, undergoing solubility transitions within a very narrow pH range. This property makes them suitable for applications such as drug delivery vehicles, where a change in the pH of the local environment (e.g., within a tumor or a specific cellular compartment) could trigger the release of a therapeutic agent. nih.gov

Additionally, patents have been filed for polymerizable sulfonamide salt monomers that can be used to create polymer electrolytes. mit.edu These materials show promise as components in energy storage devices, conductive materials, and electrochemical cells, highlighting a completely different avenue of application for sulfonamide-based chemistry. mit.edu this compound could potentially be modified to act as a monomer in the synthesis of such advanced functional polymers.

Future Perspectives in Sulfonamide Analog Design and Development

The sulfonamide group is an essential and versatile component in the medicinal chemist's toolkit. researchgate.net The future of sulfonamide analog design is focused on enhancing specificity, potency, and drug-like properties while exploring new biological activities. ajchem-b.comajchem-b.com

Key future directions include:

Structure-Based Design: Utilizing high-resolution crystal structures of sulfonamide analogs bound to their protein targets to guide the rational design of new molecules with improved binding affinity and selectivity. acs.org

Computational Modeling: Employing in silico methods to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new sulfonamide analogs, helping to prioritize the synthesis of compounds with favorable pharmacological profiles. nih.gov

Scaffold Hopping and Diversification: Systematically modifying the aryl ring and the sulfonamide group of parent compounds like this compound to explore the structure-activity relationship (SAR) and discover analogs with novel or improved functions. nih.gov

Expansion into New Target Classes: While sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases, their potential to modulate other target classes, such as protein-protein interactions or nucleic acids, remains an exciting area for future exploration. acs.orgnih.gov

The continued development of synthetic methodologies and a deeper understanding of the molecular interactions of the sulfonamide functional group will ensure its lasting importance in both medicine and materials science. eurjchem.comijpsjournal.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.